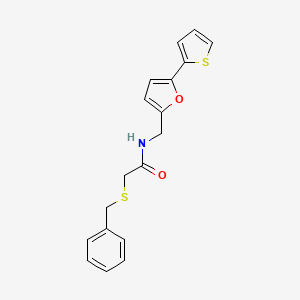

2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(13-22-12-14-5-2-1-3-6-14)19-11-15-8-9-16(21-15)17-7-4-10-23-17/h1-10H,11-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDYVSJBSUYAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio intermediate, followed by the introduction of the thiophene and furan groups. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The benzylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Biological Activities

The biological activities of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Acinetobacter baumannii : Growth inhibition rates exceeding 73% at concentrations of 32 μg/mL.

- Escherichia coli : Growth inhibition rates over 95% at the same concentration.

Anticancer Activity

The compound has been evaluated for its anticancer properties against a diverse panel of cancer cell lines. Notable findings include:

- Significant growth inhibition across multiple cancer types, including colon, melanoma, and breast cancers.

- Some derivatives exhibited potent antiproliferative effects while maintaining low cytotoxicity towards normal cells.

Summary of Biological Activities

A summary of the biological activities observed for this compound is presented in the following table:

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Concentration (μg/mL) |

|---|---|---|---|

| Antimicrobial | Acinetobacter baumannii | Growth inhibition > 73% | 32 |

| Antimicrobial | Escherichia coli | Growth inhibition > 95% | 32 |

| Anticancer | Various NCI 60 cancer cell lines | Significant growth inhibition | 10 |

Case Studies

Several case studies highlight the applications of this compound in research:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains, making them potential candidates for developing new antibiotics.

- Cancer Research : In a comprehensive screening involving NCI 60 cancer cell lines, specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

Core Acetamide Backbone

The compound shares the acetamide backbone (N-C(=O)-CH₂-) with numerous derivatives, such as:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) : Replaces the thiophene-furan system with a thiadiazol ring and isopropylphenoxy group.

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Substitutes the benzylthio and furan-thiophene groups with dichlorophenyl and thiazol moieties.

Key Differences :

- Substituent Effects : The benzylthio group increases lipophilicity, which may enhance membrane permeability relative to nitro or chlorophenyl groups in analogues like ranitidine-related compounds .

Physicochemical Properties

Tabulated Comparison of Key Analogues

Biological Activity

2-(Benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves several key steps:

- Formation of the Benzylthio Intermediate : This is achieved by reacting benzyl chloride with thiourea to produce benzylthiourea, which is then hydrolyzed to yield benzylthiol.

- Synthesis of the Furan-Thiophene Intermediate : The furan ring is introduced through a reaction involving furan-2-carbaldehyde and an appropriate nucleophile.

- Coupling Reaction : The final step involves coupling the benzylthiol with the furan-thiophene intermediate under basic conditions, often using sodium hydride or potassium carbonate as a base.

Antimicrobial Properties

Research indicates that 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it has demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

The biological activity of this compound can be attributed to its structural features, particularly the benzylthio group and the furan-thiophene moiety. These functional groups enhance binding affinity to specific molecular targets such as enzymes and receptors involved in disease processes. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It can interact with receptors that regulate apoptosis and cell growth, leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide against common pathogens. The results indicated that modifications to the benzylthio group significantly enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design.

Study 2: Anticancer Potential

Another significant study focused on the anticancer potential of this compound against human breast cancer cell lines. The findings revealed that treatment with 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Comparative Analysis

The following table summarizes the biological activities of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-(Benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | High | Moderate | Enzyme inhibition, receptor interaction |

| 3-(Benzothiazol-2-ylthio)acetamide | Moderate | Low | Primarily enzyme inhibition |

| 4-(Furan-3-carboxamido)-benzoic acid | Low | High | Apoptosis induction |

Q & A

Q. What are the typical synthetic routes for 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide?

The synthesis often involves multi-step reactions, including nucleophilic substitution and coupling. A common approach includes:

- Step 1 : Reacting 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) system under reflux (5–7 hours) to form intermediates like 2-azidoacetamides .

- Step 2 : Thiol-ene "click" chemistry or benzylthio group introduction using benzyl mercaptan under basic conditions.

- Step 3 : Purification via crystallization (ethanol) or extraction (ethyl acetate), monitored by TLC with hexane:ethyl acetate (9:1) .

Q. Key Parameters :

| Parameter | Example Conditions |

|---|---|

| Solvent System | Toluene:Water (8:2) |

| Reaction Time | 5–7 hours (reflux) |

| Monitoring Method | TLC (Hexane:EtOAc = 9:1) |

Q. What purification methods are effective for this compound?

- Crystallization : Ethanol is widely used to isolate solid products, yielding high-purity crystals .

- Liquid-Liquid Extraction : For liquid intermediates, ethyl acetate (3 × 20 mL) is effective, followed by drying over Na₂SO₄ .

- Recrystallization : Pet-ether or methanol:acetone (1:1) mixtures refine crystalline products .

Q. How is reaction progress monitored during synthesis?

Q. What safety protocols are critical during synthesis?

Q. What biological activities are associated with structurally similar compounds?

Thiophene-furan hybrids exhibit:

- Antimicrobial Activity : Thiazole and oxadiazole analogs show efficacy against Gram-positive bacteria .

- Anticancer Potential : Thiophene derivatives inhibit kinase pathways (e.g., EGFR) .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzylthio intermediate?

- Variable Screening : Test solvents (DMF vs. toluene), catalysts (CuI for thiol-ene reactions), and temperature (60–100°C). shows glacial acetic acid improves yields in sulfonamide syntheses .

- Contradiction Note : Longer reflux times (7 vs. 5 hours) may degrade heat-sensitive intermediates, requiring kinetic studies .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Q. What strategies validate the compound’s bioactivity mechanisms?

Q. How to design stability studies under varying pH/temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.